(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a thiophene ring attached to the propenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives, ethers, and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The biological effects of (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methoxy group at the para position.
(2E)-3-(2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Hydroxy group instead of a methoxy group.
(2E)-3-(2-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one: Furan ring instead of a thiophene ring.
Uniqueness
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the specific positioning of the methoxy group and the presence of the thiophene ring, which contribute to its distinct chemical and biological properties. These structural features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound belonging to the class of chalcones , which are known for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C13H11O2S
- Molecular Weight : Approximately 233.29 g/mol
- Structural Features : The compound features a methoxy group on one aromatic ring and a thiophene ring, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:
Antimicrobial Activity
Chalcones, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that derivatives of chalcones exhibit activity against various bacterial strains. For instance, a study evaluated several chalcone derivatives and found that those with specific substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Chalcones are recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation pathways. A comparative study revealed that certain chalcone derivatives effectively reduced inflammation markers in vitro and in vivo models .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly by modulating cell cycle progression and promoting cell death through mitochondrial pathways. Research has shown that it exhibits selective cytotoxicity against several cancer cell lines, making it a potential candidate for further development as an anticancer agent .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and cancer progression.
- Cell Signaling Modulation : It affects cellular signaling pathways that regulate apoptosis and proliferation.
Comparative Analysis with Similar Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Para methoxy group | Similar anti-inflammatory properties |
(E)-3-(2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Hydroxy group instead of methoxy | Enhanced antioxidant activity |
(E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Furan ring instead of thiophene | Varied antimicrobial effects |
Case Studies
Several studies have investigated the biological activities of chalcone derivatives:
- Antimicrobial Evaluation : A study published in Bulgarian Chemical Communications reported the synthesis and antibacterial evaluation of chalcone derivatives, including those similar to this compound, demonstrating significant antibacterial activity .
- Anti-inflammatory Screening : Research conducted on various chalcone derivatives indicated their potential as COX inhibitors, showcasing the anti-inflammatory efficacy of compounds structurally related to this compound .
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMITMXJSQXKJS-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201110 | |
Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180298-05-9 | |
Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180298-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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